molecular formula C14H13ClN4O2 B2621205 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034315-42-7

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Cat. No. B2621205
CAS RN: 2034315-42-7
M. Wt: 304.73
InChI Key: YQHZWFAFJXMGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone, also known as CPYTM, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Scientific Research Applications

Anti-Fibrosis Activity

The study by Gu et al. synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities . Among these compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the best activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

Antimicrobial Properties

Pyrimidine derivatives, including those containing the pyridine moiety, have been explored for their antimicrobial effects . Further investigations could explore the specific antibacterial or antifungal activities of this compound.

Antiviral Potential

Given the diverse biological activities associated with pyrimidine-based compounds, it’s worth investigating whether this molecule exhibits any antiviral properties . Antiviral assays could shed light on its efficacy against specific viruses.

Antitumor Activity

Pyrimidine derivatives have been studied as potential antitumor agents . Investigating the impact of this compound on cancer cell lines could reveal its cytotoxic effects and potential therapeutic applications.

Other Pharmacological Activities

Beyond the mentioned fields, researchers might explore additional pharmacological activities, such as anti-inflammatory effects, enzyme inhibition, or receptor modulation. The pyrimidine core often plays a crucial role in these activities .

properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c15-11-8-16-6-2-12(11)21-10-3-7-19(9-10)14(20)13-17-4-1-5-18-13/h1-2,4-6,8,10H,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHZWFAFJXMGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

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